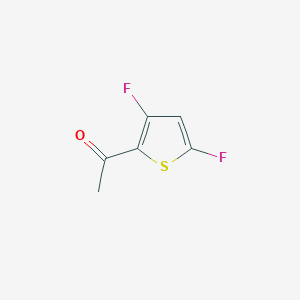
1-Methoxy-9,10-bis(phenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its strong fluorescence properties, making it a valuable material in various scientific and industrial applications. Its unique structure, featuring methoxy and phenylethynyl groups, contributes to its distinct photophysical characteristics.
Méthodes De Préparation
The synthesis of 1-Methoxy-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This method includes the coupling of 10-bromo-9-anthracenecarbaldehyde with phenylethynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve scaling up the Sonogashira coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and efficiency .
Analyse Des Réactions Chimiques
1-Methoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which 1-Methoxy-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its fluorescence properties. When exposed to light, the compound absorbs photons and reaches an excited state. . This property is utilized in various applications, from imaging to light-emitting devices.
Comparaison Avec Des Composés Similaires
1-Methoxy-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the methoxy group, resulting in different photophysical properties.
Thiolite Blue: Another fluorescent compound with different excitation and emission peaks.
MQAE (6-Methoxy-N-(3-sulfopropyl)quinolinium): A compound used in similar fluorescence applications but with distinct chemical properties.
The uniqueness of this compound lies in its combination of methoxy and phenylethynyl groups, which enhance its fluorescence efficiency and stability.
Propriétés
Numéro CAS |
51580-22-4 |
|---|---|
Formule moléculaire |
C31H20O |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-methoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C31H20O/c1-32-30-18-10-17-28-27(21-19-23-11-4-2-5-12-23)25-15-8-9-16-26(25)29(31(28)30)22-20-24-13-6-3-7-14-24/h2-18H,1H3 |
Clé InChI |
ISGNKKCVOWFMSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)

